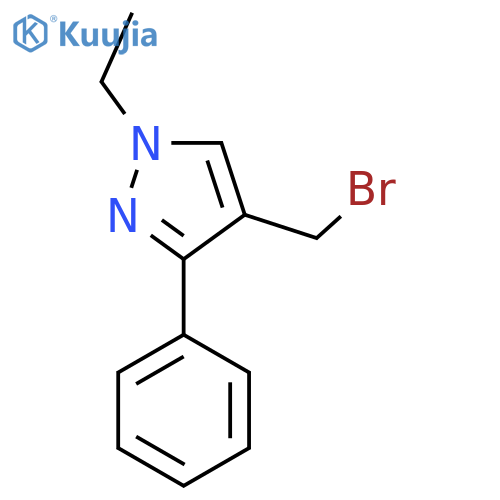Cas no 2090960-12-4 (4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole)

2090960-12-4 structure
商品名:4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
CAS番号:2090960-12-4
MF:C12H13BrN2
メガワット:265.149021863937
CID:5056487
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
- 4-(bromomethyl)-1-ethyl-3-phenylpyrazole
- 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
-
- インチ: 1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
- InChIKey: ZUFOYYBLCAOAIX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN(CC)N=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-2008-2.5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2198-2008-5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2198-2008-0.25g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| TRC | B243951-1g |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F2198-2008-1g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2198-2008-0.5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2198-2008-10g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| TRC | B243951-100mg |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B243951-500mg |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 500mg |
$ 365.00 | 2022-06-07 |
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2090960-12-4 (4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
